molecular formula C17H20N2O2 B1385162 N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide CAS No. 1020055-21-3

N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide

Cat. No. B1385162
CAS RN: 1020055-21-3
M. Wt: 284.35 g/mol
InChI Key: DMUBARUJIOYTQW-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methylphenyl)-4-chlorophthalimide” and “N-(4-Amino-2-methylphenyl)acetamide” are two compounds that have similar structures . They both contain a 4-amino-2-methylphenyl group, similar to the compound you’re interested in .


Synthesis Analysis

While specific synthesis methods for “N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide” were not found, the synthesis of related compounds such as “4-Amino-2-methylphenol” is documented . The synthesis of these related compounds could potentially provide insights into possible synthesis methods for the compound you’re interested in.


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-methylphenyl)-4-chlorophthalimide” has been analyzed and its molecular formula is C15H11ClN2O2 . Similarly, “N-(4-Amino-2-methylphenyl)acetamide” has a molecular formula of C9H12N2O . These structures could potentially provide insights into the structure of “this compound”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Amino-2-methylphenyl)acetamide” have been analyzed. It has a molecular weight of 164.21, a density of 1.163g/cm3, a boiling point of 259.9ºC at 760mmHg, and a melting point of 141ºC . These properties could potentially provide insights into the properties of “this compound”.

Scientific Research Applications

Biosensing Applications

  • High Sensitive Biosensors : N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified carbon paste electrodes, utilizing a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, have been developed for the electrocatalytic determination of glutathione and piroxicam, demonstrating potent and persistent electron mediating behavior (Karimi-Maleh et al., 2014).

Molecular Synthesis and Structure

  • Synthesis and Molecular Structure : The compound 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was synthesized, and its molecular structure was characterized, highlighting efficient synthetic methods and detailed molecular analysis (Mao Duo, 2000).

Anticonvulsant Activity

  • Anticonvulsant Properties : Some 4-nitro-N-phenylbenzamides, structurally related to N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide, were synthesized and evaluated for anticonvulsant properties, showing efficiency in electroshock-induced seizure tests (Bailleux et al., 1995).

Fluorescence Enhancement

  • Fluorescence Enhancement in Derivatives : The introduction of N-phenyl substituents to 4-aminostilbenes, similar to the this compound structure, leads to fluorescence enhancement due to a more planar ground-state geometry and stronger orbital interactions (Yang et al., 2002).

Memory Enhancers

  • Potential Memory Enhancers : N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, structurally related to this compound, have been synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

Antiviral Activity

  • Antiviral Activity : A study on N-phenylbenzamide derivatives, similar in structure to this compound, demonstrated significant anti-EV 71 activities, making them promising lead compounds for anti-viral drug development (Ji et al., 2013).

Antitumor Properties

  • Potential Antitumor Agent : The compound (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, structurally related to this compound, has been identified as a potent kinesin spindle protein inhibitor with potential as an anticancer agent (Theoclitou et al., 2011).

Adsorption and Removal of Heavy Metals

  • Removal of Heavy Metals : The study of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide/hydrous zirconium oxide composite, structurally related to this compound, shows its effectiveness in removing Ni(II) from aqueous solutions, highlighting its potential as an adsorbent for heavy metal removal (Rahman & Nasir, 2019).

Safety and Hazards

The safety and hazards of “N-(4-Amino-2-methylphenyl)acetamide” have been documented. It is known to be irritating to eyes, respiratory system, and skin . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)21-15-6-4-5-13(10-15)17(20)19-16-8-7-14(18)9-12(16)3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUBARUJIOYTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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